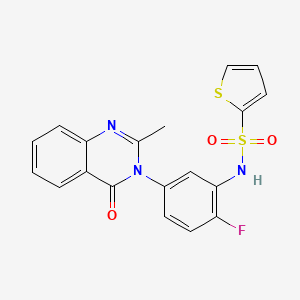

![molecular formula C23H19ClN4O2S2 B2497386 3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole CAS No. 344269-52-9](/img/structure/B2497386.png)

3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the condensation of azides with nitriles or the cyclization of thiosemicarbazides in the presence of suitable reagents. While the direct synthesis of the title compound isn't detailed in the provided references, similar compounds have been synthesized through methods such as the condensation of 4-nitrobenzohydrazide with chlorophenyl compounds, indicating a potential pathway for its synthesis (Hu, Song, Chen, & Ma, 2007).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole compounds has been studied using techniques such as X-ray crystallography. These analyses reveal the orientations and dihedral angles between the triazole ring and the substituent phenyl rings, providing insight into the spatial arrangement and potential reactive sites of the molecule (Hu, Song, Chen, & Ma, 2007).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

- Molecular Rearrangements and Synthesis Applications : The compound's structural isomers exhibit rearrangements influenced by electronic properties of substituents. This characteristic has practical applications in the synthesis of various triazole derivatives (L'abbé et al., 1990).

- Catalyst- and Solvent-Free Synthesis : Innovative approaches have been developed for the regioselective synthesis of triazole derivatives, highlighting the compound's relevance in facilitating efficient and eco-friendly chemical reactions (Moreno-Fuquen et al., 2019).

Chemical Reactivity and Mechanisms

- Reactivity in Bromine → Lithium Exchange Reactions : The compound's derivatives display notable reactivity, particularly in bromine to lithium exchange reactions, which are crucial in various chemical syntheses (Iddon & Nicholas, 1996).

- Oxidation Processes : Research has shown that derivatives of this compound can undergo oxidation with high chemoselectivity, a property valuable in synthetic organic chemistry (Loginova et al., 2011).

Applications in Materials Science

- Hirshfeld Surface Analysis and DFT Calculations : Triazole derivatives show potential in materials science, particularly in understanding intermolecular interactions and electronic properties through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Antimicrobial Applications

- Antimicrobial Properties : Some derivatives have shown significant antibacterial activity, making them candidates for further study in antimicrobial applications (Roy, Desai, & Desai, 2005).

- Synthesis of Potent Antimicrobial Agents : Research into the synthesis of triazole derivatives has led to compounds with marked inhibition of bacterial and fungal growth, underscoring their potential in developing new antimicrobial agents (Reddy et al., 2010).

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O2S2/c24-19-10-6-17(7-11-19)14-31-16-22-25-26-23(27(22)20-4-2-1-3-5-20)32-15-18-8-12-21(13-9-18)28(29)30/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOIWZJPIVKGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

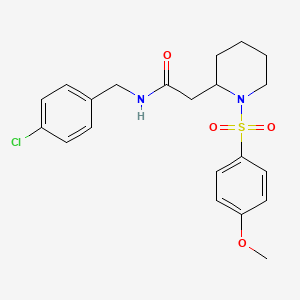

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

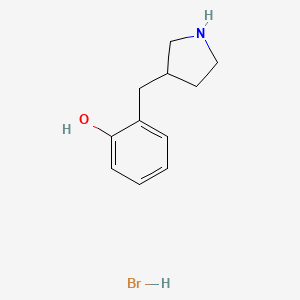

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)

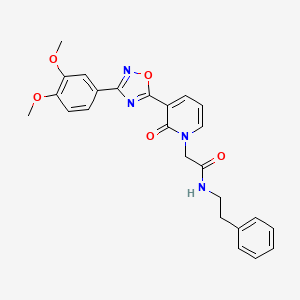

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)

![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)